molecular formula C15H10Cl2 B11964683 1,5-Dichloro-9-methyl-anthracene CAS No. 27532-80-5

1,5-Dichloro-9-methyl-anthracene

Cat. No.: B11964683
CAS No.: 27532-80-5
M. Wt: 261.1 g/mol
InChI Key: JLANVPFRLYRXNA-UHFFFAOYSA-N
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Description

1,5-Dichloro-9-methyl-anthracene is an organic compound with the molecular formula C15H10Cl2. It belongs to the class of anthracene derivatives, which are known for their aromatic properties and are widely used in various chemical applications . This compound is characterized by the presence of two chlorine atoms and a methyl group attached to the anthracene core, making it a unique derivative with specific chemical properties.

Properties

CAS No.

27532-80-5

Molecular Formula

C15H10Cl2

Molecular Weight

261.1 g/mol

IUPAC Name

1,5-dichloro-9-methylanthracene

InChI

InChI=1S/C15H10Cl2/c1-9-11-5-3-6-13(16)12(11)8-10-4-2-7-14(17)15(9)10/h2-8H,1H3

InChI Key

JLANVPFRLYRXNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1C=CC=C3Cl)C=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-9-methyl-anthracene typically involves the chlorination of 9-methyl-anthracene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms are introduced at the 1 and 5 positions of the anthracene ring .

Industrial Production Methods

Industrial production of 1,5-Dichloro-9-methyl-anthracene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-9-methyl-anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

1,5-Dichloro-9-methyl-anthracene serves as a valuable intermediate in organic synthesis. It is utilized in the preparation of various anthracene derivatives, which are important for developing new materials with specific properties. For instance, it can be converted into substituted anthracenes that are used in organic light-emitting diodes (OLEDs) and photovoltaic cells due to their excellent electronic properties .

Table 1: Key Reactions Involving 1,5-Dichloro-9-methyl-anthracene

Reaction TypeProductApplication
HalogenationVarious halogenated anthracenesSynthesis of advanced materials
Nucleophilic substitutionSubstituted anthracenesOLEDs and photovoltaic applications
OxidationDicarboxylic acidsIntermediates for pharmaceuticals

Photophysical Properties

The photophysical properties of 1,5-Dichloro-9-methyl-anthracene make it suitable for use in fluorescence studies. Its ability to emit light upon excitation allows researchers to use it as a fluorescent probe in various biological and chemical assays. Studies have shown that this compound can be employed to track cellular processes or to study the dynamics of molecular interactions .

Environmental Monitoring

In environmental chemistry, 1,5-Dichloro-9-methyl-anthracene is investigated as a potential marker for pollution studies. Its presence in environmental samples can indicate contamination by polycyclic aromatic hydrocarbons (PAHs), which are known to have adverse effects on human health and ecosystems. Researchers utilize methods such as gas chromatography-mass spectrometry (GC-MS) to detect and quantify this compound in soil and water samples .

Biological Studies

Recent studies have explored the biological activities of 1,5-Dichloro-9-methyl-anthracene. It has shown potential antibacterial properties, making it a candidate for further development into therapeutic agents. The compound's efficacy against specific bacterial strains has been documented, indicating its possible application in pharmaceuticals .

Case Study: Antibacterial Activity

A recent investigation highlighted the antibacterial effects of 1,5-Dichloro-9-methyl-anthracene against Escherichia coli and Staphylococcus aureus. The study demonstrated that the compound inhibited bacterial growth at certain concentrations, suggesting its potential as a lead compound for developing new antibacterial drugs .

Material Science Applications

The compound is also explored for its role in developing new materials with enhanced properties. For example, it can be used in the synthesis of polymers that exhibit improved thermal stability and mechanical strength. These materials are valuable in various industrial applications, including coatings and packaging .

Mechanism of Action

The mechanism of action of 1,5-Dichloro-9-methyl-anthracene involves its interaction with cellular components, leading to various biological effects. The compound has been shown to inhibit lipid peroxidation and exhibit cytotoxic effects on cancer cells. It achieves this by interfering with cellular redox processes and inducing oxidative stress . The molecular targets include enzymes involved in oxidative metabolism and cellular signaling pathways .

Biological Activity

1,5-Dichloro-9-methyl-anthracene is a chlorinated polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and possible carcinogenic effects. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

1,5-Dichloro-9-methyl-anthracene is characterized by its anthracene backbone with chlorine substituents at the 1 and 5 positions and a methyl group at the 9 position. Its chemical formula is C15H10Cl2.

Antimicrobial Activity

Research has indicated that derivatives of anthracene, including 1,5-dichloro-9-methyl-anthracene, exhibit antimicrobial properties. A study highlighted that certain anthraquinone derivatives showed significant antimicrobial activity against various pathogens . Although specific data on 1,5-dichloro-9-methyl-anthracene's antimicrobial efficacy is limited, its structural relatives suggest a potential for similar activity.

Anti-inflammatory Effects

A recent study focused on the synthesis of 1,5-dichloroethanoanthracene derivatives as antidepressant agents also noted anti-inflammatory properties. These compounds inhibited neurotransmitter reuptake, which may correlate with reduced inflammation in neurological contexts . This suggests that 1,5-dichloro-9-methyl-anthracene might share these anti-inflammatory benefits.

Carcinogenic Potential

Polycyclic aromatic hydrocarbons (PAHs) like 1,5-dichloro-9-methyl-anthracene often require metabolic activation to exert carcinogenic effects. Studies have shown that PAHs can induce lipid peroxidation and generate reactive oxygen species (ROS), leading to cellular damage and carcinogenesis . The specific mechanisms by which 1,5-dichloro-9-methyl-anthracene may act as a carcinogen remain an area for further investigation.

Study on PAHs and Cancer Risk

A comprehensive review of occupational exposure to PAHs indicated a significant correlation between exposure levels and increased cancer risk among firefighters. The study emphasized the importance of understanding specific PAHs' biological activities in assessing health risks . While 1,5-dichloro-9-methyl-anthracene was not directly studied, its classification as a PAH places it within the context of these findings.

Local Lymph Node Assay (LLNA)

The LLNA is a standard method for assessing skin sensitization potential in chemicals. Although specific data for 1,5-dichloro-9-methyl-anthracene is not available in LLNA studies, similar compounds have been evaluated using this assay to determine their sensitization potential . This highlights the necessity for further testing of 1,5-dichloro-9-methyl-anthracene in such assays to establish its safety profile.

Data Tables

Biological Activity Evidence
AntimicrobialPotential indicated through related anthracene derivatives
Anti-inflammatoryObserved in derivatives acting on neurotransmitter reuptake
CarcinogenicInduction of lipid peroxidation linked to PAHs

Q & A

Basic: What are the recommended synthetic routes for 1,5-Dichloro-9-methyl-anthracene, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
The synthesis of 1,5-Dichloro-9-methyl-anthracene derivatives typically involves halogenation and substitution reactions. For example, 10-substituted derivatives can be synthesized by introducing O-linked or N-linked groups at the 9th position using acyloxy or amino substituents . Key optimization strategies include:

  • Catalyst selection : Aluminum chloride hexahydrate (AlCl₃·6H₂O) is often used as a Lewis acid catalyst for Friedel-Crafts alkylation or acylation steps .
  • Temperature control : Reactions are conducted under anhydrous conditions at reflux temperatures (e.g., 80–120°C) to prevent side reactions.
  • Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) ensures high purity. Yield improvements (~70–85%) are achieved by optimizing stoichiometry and reaction time .

Advanced: How do structural modifications at the 9th position influence the cytotoxic activity of 1,5-Dichloro-9-methyl-anthracene derivatives against human carcinoma cell lines?

Methodological Answer:
Substituents at the 9th position significantly modulate cytotoxicity. For instance:

  • O-linked groups : Derivatives with acyloxy chains (e.g., 9-acetoxy) enhance intercalation with DNA, increasing activity against KB (oral epidermoid carcinoma) and GBM 8401 (cervical carcinoma) cells.
  • N-linked groups : Amino-substituted derivatives exhibit redox-mediated lipid peroxidation inhibition, synergizing cytotoxic effects.
    Experimental validation :
  • Cell viability assays : IC₅₀ values are determined via MTT assays, with compounds like 3c and 4c showing comparable efficacy to mitoxantrone .
  • Mechanistic studies : Flow cytometry and ROS detection kits quantify apoptosis and oxidative stress, linking structural features to bioactivity .

Basic: What spectroscopic techniques are most effective for characterizing 1,5-Dichloro-9-methyl-anthracene, and how should data be interpreted?

Methodological Answer:
Key techniques include:

  • Mass spectrometry (MS) : Electron ionization (EI-MS) confirms molecular weight (e.g., m/z 304 for C₁₅H₁₀Cl₂) and fragmentation patterns .
  • Infrared (IR) spectroscopy : Peaks at 1680 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch) validate functional groups .
  • Nuclear magnetic resonance (NMR) :
    • ¹H NMR : Aromatic protons appear as multiplet signals (δ 7.2–8.5 ppm), while methyl groups resonate as singlets (δ 2.3–2.6 ppm).
    • ¹³C NMR : Quaternary carbons adjacent to chlorine atoms show deshielding (δ 135–140 ppm) .

Advanced: What role does the compound’s redox activity play in inhibiting lipid peroxidation, and how does this correlate with its antioxidant potential?

Methodological Answer:
The anthracenone core facilitates electron transfer, disrupting lipid peroxidation chains in cell membranes.

  • Assay protocol : Lipid peroxidation is induced by Fe²⁺/ascorbate in liposomal membranes, and thiobarbituric acid-reactive substances (TBARS) are measured spectrophotometrically.
  • Results : Compounds 4b and 4d exhibit EC₅₀ values lower than ascorbic acid and α-tocopherol, attributed to their ability to scavenge peroxyl radicals and chelate metal ions .
  • Limitations : Solubility in lipid bilayers and stability under physiological pH must be optimized for in vivo relevance.

Basic: What are the critical considerations in designing crystallization experiments for 1,5-Dichloro-9-methyl-anthracene to study supramolecular interactions?

Methodological Answer:
Crystallization success depends on:

  • Solvent selection : Amine-based solvents (e.g., pyridine, ethylenediamine) promote hydrogen bonding with hydroxyl and ethynyl groups, directing crystal packing .
  • Temperature gradient : Slow cooling from 60°C to room temperature enables controlled nucleation.
  • X-ray diffraction (XRD) analysis : Monoclinic or triclinic systems are common, with Cl···π interactions (3.3–3.5 Å) and C-H···O hydrogen bonds stabilizing the lattice .

Advanced: How can computational methods predict the physicochemical properties of 1,5-Dichloro-9-methyl-anthracene derivatives, and what are the limitations of these predictions?

Methodological Answer:

  • Tools : ACD/Labs Percepta Platform predicts logP (2.8–3.5), aqueous solubility (1–5 µg/mL), and pKa (9–11 for phenolic OH groups) .
  • Validation : Compare computational results with experimental HPLC retention times and UV-Vis spectra.
  • Limitations :
    • Force field accuracy : Van der Waals radii for chlorine atoms may be underestimated, affecting packing density predictions.
    • Dynamic effects : Solvent interactions and conformational flexibility are not fully captured in static models .

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